4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
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Overview
Description
4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C27H27BrN2O4 and a molecular weight of 523.431 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple steps, including the bromination of phenyl rings, acetylation, and carbohydrazonoyl formation. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like sodium methoxide, electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: Similar in structure but with a different benzoate group.
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: Contains a propoxybenzoyl group instead of a butylphenoxy group.
Uniqueness
4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable for research in various scientific fields .
Properties
CAS No. |
764702-10-5 |
---|---|
Molecular Formula |
C27H27BrN2O4 |
Molecular Weight |
523.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C27H27BrN2O4/c1-3-4-8-20-10-13-23(14-11-20)33-18-26(31)30-29-17-21-16-22(28)12-15-25(21)34-27(32)24-9-6-5-7-19(24)2/h5-7,9-17H,3-4,8,18H2,1-2H3,(H,30,31)/b29-17+ |
InChI Key |
DIJXTQVCXBZLPW-STBIYBPSSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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